molecular formula C21H19BrN4O B6479320 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol CAS No. 879589-52-3

4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No. B6479320
CAS RN: 879589-52-3
M. Wt: 423.3 g/mol
InChI Key: QERNNWOGZTZQIP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a bromophenol group, an imidazo[1,2-a]pyrimidine group, and an aniline group . These groups are common in many biologically active compounds and pharmaceuticals.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound, due to its functional groups, could participate in a variety of chemical reactions. For instance, bromophenyl compounds can participate in palladium-catalyzed selective amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-Bromophenylacetic acid, a related compound, is a white solid with a honey-like odor .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. The imidazo[1,2-a]pyrimidine core is known for its kinase inhibitory properties, making it a valuable scaffold for developing targeted cancer therapies. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models, including breast and lung cancers .

Antiviral Applications

The unique structure of this compound allows it to interact with viral enzymes, potentially inhibiting their activity. Research has focused on its application against viruses such as HIV and hepatitis C. By targeting viral replication mechanisms, it offers a promising route for developing new antiviral drugs that can overcome resistance issues associated with current treatments .

Neuroprotective Agents

In neurodegenerative disease research, this compound has been explored for its neuroprotective properties. It can modulate signaling pathways involved in neuronal survival and apoptosis. Studies have indicated its potential in treating conditions like Alzheimer’s and Parkinson’s diseases by preventing neuronal death and promoting neurogenesis .

Anti-inflammatory Agents

The phenolic structure of this compound contributes to its anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for developing new anti-inflammatory drugs that could be used to treat chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, 2-Bromo-4-methylphenol is classified as an eye irritant and skin irritant .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. Given the biological activity of similar compounds, it could be of interest in the development of new drugs or therapeutic agents .

properties

IUPAC Name

4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c1-3-14-7-4-6-13(2)18(14)24-20-19(16-12-15(22)8-9-17(16)27)25-21-23-10-5-11-26(20)21/h4-12,24,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERNNWOGZTZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

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